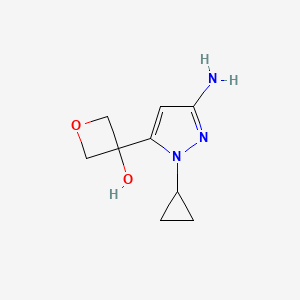
3-(3-Amino-1-cyclopropyl-1H-pyrazol-5-yl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-1-cyclopropyl-1H-pyrazol-5-yl)oxetan-3-ol is a heterocyclic compound that features a pyrazole ring fused with an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1-cyclopropyl-1H-pyrazol-5-yl)oxetan-3-ol typically involves the formation of the pyrazole ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a cyclopropyl ketone under acidic or basic conditions. The oxetane ring can be introduced through a subsequent reaction with an epoxide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1-cyclopropyl-1H-pyrazol-5-yl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(3-Amino-1-cyclopropyl-1H-pyrazol-5-yl)oxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-Amino-1-cyclopropyl-1H-pyrazol-5-yl)oxetan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: Shares the pyrazole ring but lacks the oxetane moiety.
3-Amino-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a cyclopropyl group.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
3-(3-Amino-1-cyclopropyl-1H-pyrazol-5-yl)oxetan-3-ol is unique due to the presence of both the pyrazole and oxetane rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-(5-amino-2-cyclopropylpyrazol-3-yl)oxetan-3-ol |
InChI |
InChI=1S/C9H13N3O2/c10-8-3-7(9(13)4-14-5-9)12(11-8)6-1-2-6/h3,6,13H,1-2,4-5H2,(H2,10,11) |
InChI Key |
KYGRGUHHAUABOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=CC(=N2)N)C3(COC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


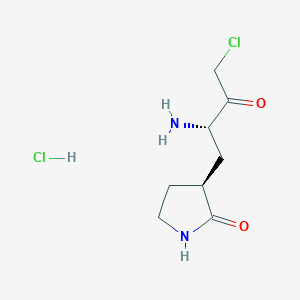
![2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)
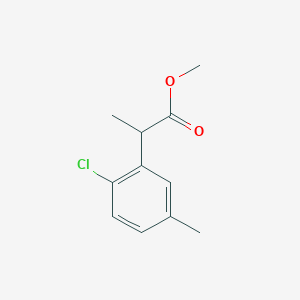
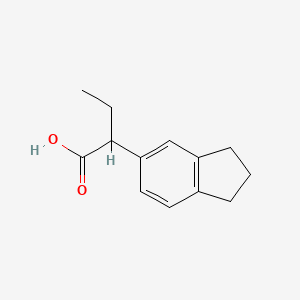
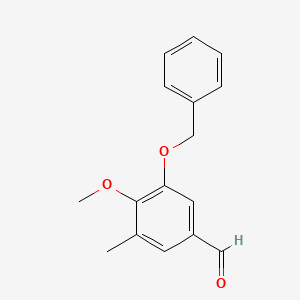
![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane](/img/structure/B13334271.png)
![5-Fluoro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13334278.png)
![(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate](/img/structure/B13334286.png)
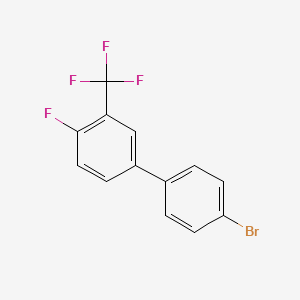
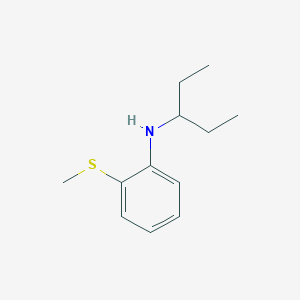

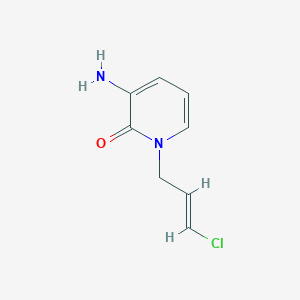
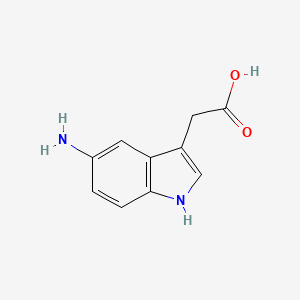
![3-[(4-Methylpentan-2-yl)oxy]azetidine](/img/structure/B13334316.png)
